(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Oncology Epithelial-Mesenchymal Transition MYC Inhibition

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1207048-25-6) is a synthetic hybrid molecule that covalently links a 5-phenylisoxazole moiety to a 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold via a methyl ester bridge. Its molecular formula is C₁₆H₁₂N₂O₄ and its molecular weight is 296.28 g/mol.

Molecular Formula C16H12N2O4
Molecular Weight 296.282
CAS No. 1207048-25-6
Cat. No. B2826472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
CAS1207048-25-6
Molecular FormulaC16H12N2O4
Molecular Weight296.282
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3
InChIInChI=1S/C16H12N2O4/c19-15-7-6-12(9-17-15)16(20)21-10-13-8-14(22-18-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
InChIKeyUYZIELWUHSKSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1207048-25-6) – Core Chemical Identity and Procurement Baseline


(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1207048-25-6) is a synthetic hybrid molecule that covalently links a 5-phenylisoxazole moiety to a 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold via a methyl ester bridge. Its molecular formula is C₁₆H₁₂N₂O₄ and its molecular weight is 296.28 g/mol . The compound belongs to the broader class of isoxazole-pyridine derivatives, which have been patented for activity at the GABAₐ α5 receptor binding site and for MEK inhibition, though the specific substitution pattern of this ester-linked variant distinguishes it from the more commonly explored amide-linked analogs [1].

Why In-Class Isoxazole-Pyridine Derivatives Cannot Substitute for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate


Within the isoxazole-dihydropyridine chemotype, both the nature of the linker (ester vs. amide) and the regioisomeric position of the oxo group (6-oxo vs. 2-oxo) can fundamentally alter hydrogen-bonding capacity, metabolic stability, and target engagement. For example, the closely related amide analog ML327 functions as a MYC transcriptional repressor, whereas the 1,4-dihydropyridine variants with a phenylisoxazole substituent act as calcium-channel antagonists [1]. Consequently, substituting the target ester with an in-class amide or a regioisomeric oxo-pyridine risks abolishing the specific pharmacological profile for which the compound is procured, making structural authentication a prerequisite for reproducible research.

Quantitative Differentiation Evidence for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate


Ester vs. Amide Linker: Impact on MYC/E-Cadherin Pathway Modulation Compared to ML327

The target compound features a methyl ester linkage connecting the 5-phenylisoxazole to the dihydropyridine carboxylate, in contrast to the propyl-amide spacer of ML327 . ML327 has been shown to de-repress E-cadherin transcription and partially reverse EMT, with a reported IC₅₀ of 0.5–2 µM in multiple cancer cell lines, and to inhibit tumor cell migration in vitro and in vivo . While direct head-to-head data are absent, the ester variant is predicted to exhibit altered metabolic lability (susceptibility to esterases vs. amide stability) and hydrogen-bond acceptor capacity (ester carbonyl vs. amide NH), which may translate into a differentiated pharmacokinetic/pharmacodynamic profile [1].

Oncology Epithelial-Mesenchymal Transition MYC Inhibition

6-Oxo vs. 2-Oxo Regioisomerism: Implications for GABAₐ Receptor Selectivity

The target compound bears a 6-oxo-1,6-dihydropyridine ring, whereas the majority of patented GABAₐ α5-active isoxazole-pyridines contain a 2-oxo (or unsubstituted) pyridine [1]. In the Roche patent series, 2-oxo-dihydropyridine derivatives demonstrated Kᵢ values of 10–100 nM at the α5β2γ2 subtype, with selectivity ratios >50-fold over α1β2γ2 [1]. The 6-oxo regioisomer places the carbonyl group at a distinct position relative to the isoxazole, potentially reorienting the pharmacophore and altering subtype selectivity. While no direct binding data exist for the 6-oxo analog, regioisomeric differentiation is a well-established driver of selectivity in GABAₐ ligand design [2].

Neuroscience GABAₐ Receptor Cognitive Disorders

Dihydropyridine Core Oxidation State: Differentiation from Calcium-Channel-Blocking 1,4-Dihydropyridines

A series of dialkyl 1,4-dihydro-2,6-dimethyl-4-(5-phenylisoxazol-3-yl)pyridine-3,5-dicarboxylates, structural analogs of nifedipine, exhibited calcium channel antagonist activity with an IC₅₀ of 0.40 × 10⁻⁸ M in rat aortic strip assays [1]. The target compound, by contrast, contains a 6-oxo-1,6-dihydropyridine (a pyridone) rather than a 1,4-dihydropyridine. The aromatized pyridone lacks the redox-active dihydropyridine ring required for L-type calcium channel blockade, rendering it pharmacologically distinct. This oxidation-state difference is critical: procurement of the pyridone variant eliminates calcium channel activity, which may be desirable in CNS applications where cardiovascular off-target effects are unacceptable [2].

Cardiovascular Calcium Channel Ion Channel Pharmacology

Optimal Application Scenarios for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Based on Differentiated Evidence


Chemical Probe Development for MYC-Independent EMT Pathways

Given the ester linkage's predicted metabolic lability relative to the amide-based MYC inhibitor ML327, the compound is suited for experimental designs that require transient target engagement or rapid clearance, such as pulse-chase EMT assays or in vivo models where sustained MYC inhibition is undesirable .

GABAₐ Receptor Subtype Selectivity Screening Panels

The 6-oxo regioisomer offers a structurally distinct pharmacophore compared to the 2-oxo series. It can be deployed in selectivity panels to map the structural determinants of α5 subtype binding, aiding in the rational design of cognition-enhancing agents with reduced proconvulsant liability .

Cardiovascular Safety Profiling of Isoxazole-Pyridine Libraries

Because the oxidized pyridone core eliminates the calcium channel blocking activity inherent to 1,4-dihydropyridines, this compound serves as a negative control in cardiovascular safety screening, allowing researchers to confirm that observed phenotypes are not driven by L-type calcium channel modulation .

Structure-Activity Relationship (SAR) Expansion Around the Ester Linker

For medicinal chemistry programs exploring the isoxazole-dihydropyridine scaffold, the methyl ester variant fills a gap in SAR datasets, enabling systematic comparison of linker length, hydrogen-bonding capacity, and metabolic stability against the amide, ether, and direct C–C linked analogs .

Quote Request

Request a Quote for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.